Benzo(a)pyrènetetrol I₂

Vue d'ensemble

Description

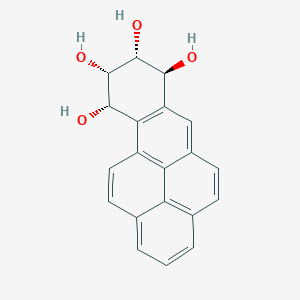

Benzo(a)pyrenetetrol I 2 is a polycyclic aromatic hydrocarbon derivative with the molecular formula C20H16O4 and a molecular weight of 320.34 g/mol . This compound is a metabolite of benzo(a)pyrene, a well-known environmental pollutant and carcinogen. Benzo(a)pyrenetetrol I 2 is primarily studied for its biochemical properties and its role in various biological processes.

Applications De Recherche Scientifique

Benzo(a)pyrenetetrol I 2 has several scientific research applications, including:

Chemistry: Used as a reference standard in analytical chemistry for the detection and quantification of polycyclic aromatic hydrocarbons.

Biology: Studied for its role in the metabolism of benzo(a)pyrene and its effects on cellular processes.

Medicine: Investigated for its potential mutagenic and carcinogenic effects, as well as its role in the development of cancer.

Industry: Utilized in environmental studies to assess the impact of polycyclic aromatic hydrocarbons on ecosystems.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Benzo(a)pyrenetetrol I 2 typically involves the hydroxylation of benzo(a)pyrene. This process can be achieved through enzymatic reactions using cytochrome P450 enzymes, which introduce hydroxyl groups at specific positions on the benzo(a)pyrene molecule. The reaction conditions often require the presence of oxygen and a suitable cofactor, such as NADPH.

Industrial Production Methods: Industrial production of Benzo(a)pyrenetetrol I 2 is not common due to its specific research applications. it can be synthesized in laboratory settings using chemical or enzymatic methods. The chemical synthesis involves multiple steps, including the oxidation of benzo(a)pyrene followed by selective hydroxylation.

Types of Reactions:

Oxidation: Benzo(a)pyrenetetrol I 2 can undergo further oxidation to form quinones and other oxidized derivatives.

Reduction: It can be reduced to form dihydroxy derivatives.

Substitution: The hydroxyl groups on Benzo(a)pyrenetetrol I 2 can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products:

Oxidation Products: Quinones, epoxides.

Reduction Products: Dihydroxy derivatives.

Substitution Products: Halogenated or alkylated derivatives.

Mécanisme D'action

The mechanism of action of Benzo(a)pyrenetetrol I 2 involves its interaction with cellular components, leading to the formation of reactive oxygen species (ROS) and oxidative stress . This compound can bind to DNA, forming adducts that can cause mutations and initiate carcinogenesis. The molecular targets include cytochrome P450 enzymes, which metabolize Benzo(a)pyrenetetrol I 2 into reactive intermediates that can damage cellular macromolecules.

Comparaison Avec Des Composés Similaires

Benzo(a)pyrene: The parent compound, known for its carcinogenic properties.

Benzo(a)pyrene-7,8-diol: Another metabolite of benzo(a)pyrene with similar biochemical properties.

Benzo(a)pyrene-7,8-dione: An oxidized derivative of benzo(a)pyrene.

Uniqueness: Benzo(a)pyrenetetrol I 2 is unique due to its specific hydroxylation pattern, which influences its biochemical behavior and interactions with cellular components. Its ability to form DNA adducts and induce oxidative stress distinguishes it from other metabolites of benzo(a)pyrene.

Activité Biologique

Benzo(a)pyrenetetrol I 2 (BaP-tetrol I 2) is a significant metabolite of the well-known carcinogen benzo(a)pyrene (BaP). Understanding its biological activity is crucial for assessing its role in carcinogenesis and other health effects. This article synthesizes current research findings, case studies, and relevant data tables to provide a comprehensive overview of BaP-tetrol I 2's biological activity.

Overview of Benzo(a)pyrenetetrol I 2

Benzo(a)pyrene is a polycyclic aromatic hydrocarbon (PAH) that undergoes metabolic activation to form various metabolites, including benzo(a)pyrenetetrol I 2. This compound has been implicated in DNA adduct formation, which can lead to mutagenesis and cancer development. Specifically, BaP-tetrol I 2 forms covalent bonds with DNA, particularly at guanine bases, causing structural distortions that interfere with normal replication and transcription processes.

Metabolic Pathways

The metabolism of BaP involves several key steps:

- Oxidation by Cytochrome P450 Enzymes : BaP is first oxidized to form benzo(a)pyrene-7,8-oxide.

- Hydrolysis : This epoxide can be hydrolyzed to produce benzo(a)pyrene-7,8-dihydrodiol.

- Formation of Carcinogenic Metabolites : The dihydrodiol can then be converted into the ultimate carcinogenic metabolite, benzo(a)pyrene-7,8-dihydrodiol-9,10-epoxide (BPDE), which is known for its ability to form DNA adducts .

DNA Adduct Formation

BaP-tetrol I 2 is particularly noted for its ability to form stable adducts with nucleophilic sites on DNA. This interaction is crucial for understanding the compound's carcinogenic potential. Studies have shown that these DNA adducts can lead to mutations that may contribute to tumorigenesis .

Case Studies and Experimental Findings

- Genotoxicity Studies : Research has demonstrated that BaP and its metabolites exhibit genotoxic effects in various models. For instance, studies using Salmonella typhimurium have shown that BaP induces mutations in a dose-dependent manner when metabolic activation is present .

- Human Exposure Studies : A study involving coke oven workers exposed to BaP revealed alterations in neurobehavioral function and neurotransmitter levels, suggesting that occupational exposure may have significant health implications related to BaP metabolism .

- Metabolic Activation in Human Organoids : Recent research utilizing human tissue organoids has shown that these tissues can metabolize BaP effectively, leading to the formation of various metabolites including BaP-tetrol I 2. This highlights the relevance of organ-specific metabolism in understanding the toxicological effects of BaP .

Data Tables

The following table summarizes key findings from studies on the biological activity of BaP-tetrol I 2:

Propriétés

IUPAC Name |

(7S,8R,9S,10S)-7,8,9,10-tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16O4/c21-17-13-8-11-5-4-9-2-1-3-10-6-7-12(15(11)14(9)10)16(13)18(22)20(24)19(17)23/h1-8,17-24H/t17-,18-,19+,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWFVZAJQUSRMCC-HAGHYFMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C(C(C(C5O)O)O)O)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4[C@@H]([C@@H]([C@@H]([C@H]5O)O)O)O)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70210457 | |

| Record name | Benzo(a)pyrenetetrol I 2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70210457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61490-68-4 | |

| Record name | 7/8,9,10-Tetrahydroxytetrahydrobenzo[a]pyrene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61490-68-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzo(a)pyrenetetrol I 2 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061490684 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzo(a)pyrenetetrol I 2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70210457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.